molecular formula C19H10F5NO B4588182 N-4-biphenylyl-2,3,4,5,6-pentafluorobenzamide

N-4-biphenylyl-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4588182
M. Wt: 363.3 g/mol
InChI Key: XHAPGIXLUWWWFM-UHFFFAOYSA-N
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Description

N-4-biphenylyl-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C19H10F5NO and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.06825475 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensor Development

  • A study developed a highly sensitive biosensor based on a nanocomposite modified carbon paste electrode for the determination of glutathione and piroxicam. This biosensor utilized N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes, showing potential in analytical chemistry applications (Karimi-Maleh et al., 2014).

Chemical Synthesis and Reaction Analysis

  • Research on the reaction of hexafluoropropene with 2-aminobenzamide led to the formation of various compounds through competitive cyclization. This study helps in understanding the behavior of complex organic compounds under different conditions (Nakai et al., 1977).

Polymer Science

  • A study in the field of polymer science involved the synthesis of new aromatic polyimides using novel diamines, including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide. This research contributes to the development of materials with specific thermal and solubility properties (Butt et al., 2005).

Environmental Impact Studies

  • Research on polychlorinated biphenyls (PCBs) and their environmental impact, biochemical, and toxic responses, where similar compounds are studied, provides insights into the ecological and health implications of these substances (Safe, 1994).

Organic Chemistry and Catalysis

  • A study involving the palladium-catalyzed phosphination and amination through C-H bond functionalization on biphenyl, using an amido-substituent as a directing group, is relevant for the development of novel catalysts and synthetic methods in organic chemistry (Kao et al., 2019).

Voltammetric Sensor Development

  • The use of modified multiwall carbon nanotubes paste electrode for the simultaneous determination of various compounds, including penicillamine, uric acid, and tryptophan, demonstrates the versatility of benzamide derivatives in sensor technologies (Ensafi et al., 2011).

Corrosion Inhibition Studies

  • Research on methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid medium shows the practical applications of benzamide derivatives in materials science and engineering (Fouda et al., 2020).

Antiviral Research

  • The synthesis and evaluation of N-phenylbenzamide derivatives for their anti-EV 71 activities represent the exploration of benzamide derivatives in the field of medicinal chemistry and antiviral drug development (Ji et al., 2013).

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F5NO/c20-14-13(15(21)17(23)18(24)16(14)22)19(26)25-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPGIXLUWWWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.